1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene
Description
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-6-3-7(10)8(11)4-9(6)13-5-12-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIELDUAWUZJZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCOC)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The methoxymethoxy group at position 4 is strongly ortho/para-directing due to its electron-donating nature, while the fluorine at position 2 exerts a meta-directing influence. The methyl group at position 5 further complicates regioselectivity by providing steric hindrance. Computational studies suggest that bromination favors position 1 (para to the methoxymethoxy group) under kinetic control.
Example Protocol
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Starting Material : 2-fluoro-4-(methoxymethoxy)-5-methylbenzene (synthesized via O-alkylation of 2-fluoro-4-hydroxy-5-methylbenzene).
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Bromination : React with bromine (1.1 equiv) in dichloromethane at 0°C, catalyzed by FeBr₃ (5 mol%).
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Workup : Quench with NaHSO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.
| Brominating Agent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Br₂/FeBr₃ | 0 | 68 | 95 |
| NBS | 25 | 45 | 88 |
| DBH* | -10 | 72 | 97 |
*1,3-Dibromo-5,5-dimethylhydantoin.
O-Alkylation for Methoxymethoxy Group Introduction
The methoxymethoxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. Protecting group strategies are essential to prevent unwanted side reactions during subsequent bromination.
Protection/Deprotection Strategies
A two-step process involving benzylation followed by methoxymethoxylation minimizes side reactions:
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Benzylation : Treat 2-fluoro-4-hydroxy-5-methylbenzene with benzyl bromide and K₂CO₃ in 2-butanone (85% yield).
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Methoxymethoxylation : Replace the benzyl group with methoxymethyl chloride using NaH in DMF (78% yield).
Key Data
-
Reaction Time : 12–24 hours for complete substitution.
-
Solvent Optimization : Toluene/NMP (8:2 v/v) improves yield by 15% compared to DMF.
The order of functional group introduction significantly impacts yield and purity. Two dominant pathways are explored:
Pathway A: Bromination Before O-Alkylation
Pathway B: O-Alkylation Before Bromination
Comparative Analysis
| Pathway | Total Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| A | 25 | 82 | Low |
| B | 64 | 96 | High |
Catalytic and Industrial-Scale Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and heterogeneous catalysts are employed to enhance throughput.
Continuous Flow Bromination
Catalytic O-Alkylation
Challenges and Optimization Strategies
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Products like 1-azido-2-fluoro-4-(methoxymethoxy)-5-methylbenzene or 1-thio-2-fluoro-4-(methoxymethoxy)-5-methylbenzene.
Oxidation: 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzoic acid.
Reduction: 2-Fluoro-4-(methoxymethoxy)-5-methylbenzene.
Scientific Research Applications
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with proteins, nucleic acids, or other biomolecules. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related brominated aromatics, focusing on substituent positions, functional groups, and applications. Key analogs include:
Table 1: Substituent Comparison
Key Observations:
Electron Effects :
- The fluorine atom in the target compound enhances electrophilic substitution directed to positions ortho/para to itself, while the methyl group (electron-donating) activates adjacent positions .
- Methoxymethoxy provides steric bulk and polarity, increasing solubility in polar solvents compared to analogs with simple methoxy groups .
Synthetic Utility :
- The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate. Analogs like 1-Bromo-4-methoxy-2-methylbenzene are used in pharmaceutical synthesis (e.g., Anastrozole intermediates) .
- The methoxymethoxy group can be selectively deprotected under acidic conditions (e.g., HCl/MeOH), a feature absent in methoxy-containing analogs .
Safety and Handling :
- Brominated aromatics often exhibit hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335), as seen in Safety Data Sheets for similar compounds .
Research Findings and Data
- Synthesis : The methoxymethoxy group is introduced via reaction with methoxymethyl chloride (MOMCl) and a base (e.g., DIPEA), as demonstrated in the synthesis of structurally related compounds .
- Stability: Fluorine’s electronegativity increases thermal stability compared to non-fluorinated analogs, as observed in analogs like 2-Bromo-4-fluoro-1-methoxybenzene .
- Solubility : The target compound’s solubility in dichloromethane (DCM) and tetrahydrofuran (THF) is higher than analogs with fewer polar groups (e.g., 1-Bromo-4-methoxy-2-methylbenzene) .
Biological Activity
1-Bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene, a compound with the molecular formula C10H12BrF O2, is part of a class of halogenated aromatic compounds. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article reviews the available literature on its biological properties, including toxicity, pharmacological effects, and structure-activity relationships.
- Molecular Formula : C10H12BrF O2
- Molecular Weight : 251.11 g/mol
- Boiling Point : Approximately 243.9 °C
- Density : 1.3 g/cm³
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Toxicity Studies
Toxicological assessments have indicated that halogenated compounds can exhibit varying degrees of toxicity depending on their structure. For instance, related compounds like 1-bromo-4-fluorobenzene have shown median lethal doses (LD50) ranging from 2,200 to 3,200 mg/kg in rats, with observable symptoms such as tremors and weight loss at non-lethal doses . While specific toxicity data for this compound is limited, caution is warranted due to the structural similarities with known toxicants.
2. Pharmacological Effects
Research indicates that compounds with similar structures can act as inhibitors for various biological targets. For example, the compound's potential as a PKMYT1 inhibitor has been explored, where modifications to the phenolic structure significantly enhanced potency against cancer cell lines . Although direct studies on this specific compound are scarce, its structural analogs suggest it may possess similar pharmacological properties.
Structure-Activity Relationship (SAR)
The biological activity of halogenated aromatic compounds is often influenced by their structural features. The presence of bromine and fluorine atoms can enhance lipophilicity and alter metabolic pathways, impacting both efficacy and toxicity. A comparative analysis of similar compounds reveals that:
- Bromine Substitution : Generally increases lipophilicity and may enhance cellular uptake.
- Fluorine Substitution : Can improve metabolic stability while potentially increasing binding affinity to target proteins.
| Compound | Structure | LD50 (mg/kg) | Notable Biological Activity |
|---|---|---|---|
| 1-Bromo-4-fluorobenzene | Structure | 2700 | Neurotoxicity observed |
| This compound | TBD | TBD | Potential PKMYT1 inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-2-fluoro-4-(methoxymethoxy)-5-methylbenzene, and how do reaction conditions influence yields?
- Methodology :
- Step 1 : Introduce the methoxymethoxy (MOM) protecting group via Williamson ether synthesis using methyl chloromethyl ether under basic conditions (e.g., NaH in THF) to protect the hydroxyl group at the 4-position .
- Step 2 : Bromination at the 1-position using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) to direct electrophilic substitution .
- Step 3 : Fluorination at the 2-position via halogen exchange (e.g., using KF/CuI in DMF) or directed ortho-metalation followed by electrophilic fluorination .
- Step 4 : Methylation at the 5-position using methyl iodide and a strong base (e.g., LDA) .
- Critical Factors : Temperature control during fluorination (≤0°C to avoid side reactions) and protecting group stability during bromination. Yields typically range from 40–60%, with purity confirmed by HPLC (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : - and -NMR to confirm substitution patterns (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm; aromatic protons split due to halogen and MOM group effects) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking distances ~3.7 Å observed in related MOM-protected aromatics) .
- Hammett Constants : Calculate σ values for substituents to predict electronic effects on reactivity (methoxymethoxy: σ ≈ -0.33; Br: σ ≈ +0.23; F: σ ≈ +0.06) .
Advanced Research Questions
Q. How do the substituents (Br, F, MOM, Me) influence regioselectivity in cross-coupling reactions?
- Mechanistic Insights :
- The bromine atom at the 1-position serves as the primary site for Suzuki-Miyaura couplings due to its high electrophilicity.
- Fluorine at the 2-position directs meta-substitution in subsequent reactions via inductive effects, while the MOM group at the 4-position sterically hinders ortho/para positions .
- Case Study : In Stille couplings, Pd(PPh₃)₄ selectively activates the C-Br bond, leaving the C-F bond intact (yield: 75–85%) . Compare with analogs lacking the MOM group, where competing side reactions reduce yields to 50–60% .
Q. What strategies resolve contradictions in reported halogenation efficiencies for derivatives of this compound?
- Data Analysis :
- Discrepancies in bromination yields (40–80% across studies) may arise from solvent polarity (e.g., DCM vs. DMF) or catalyst choice (FeCl₃ vs. AlCl₃). For example, FeCl₃ in DCM minimizes over-halogenation .
- Recommendation : Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and optimize reaction quenching times .
Q. How can computational modeling predict biological interactions of this compound with protein targets?
- Approach :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to cytochrome P450 enzymes. The MOM group may occupy hydrophobic pockets, while Br/F atoms form halogen bonds with active-site residues .
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., CYP3A4 inhibition IC₅₀ ≈ 15 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
